Boranylidene(dimethyl)phosphanium
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Overview
Description
Boranylidene(dimethyl)phosphanium is a chemical compound with the molecular formula C₂H₇BP⁺. It is known for its unique structure, which includes a boron atom bonded to a phosphorus atom, with two methyl groups attached to the phosphorus.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boranylidene(dimethyl)phosphanium can be synthesized through the reaction of dimethylchlorophosphine with a borane reagent. The reaction typically occurs under controlled conditions, often involving the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .
Chemical Reactions Analysis
Types of Reactions: Boranylidene(dimethyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: It can be reduced to form boron-phosphorus hydrides.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various boron-phosphorus compounds with different functional groups, which can be tailored for specific applications .
Scientific Research Applications
Boranylidene(dimethyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-phosphorus bonds.
Biology: The compound is explored for its potential use in biological systems, including as a probe for studying phosphorus metabolism.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including catalysts and electronic components .
Mechanism of Action
The mechanism by which boranylidene(dimethyl)phosphanium exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with other molecules, while the phosphorus atom can participate in nucleophilic and electrophilic reactions. These interactions are crucial for the compound’s reactivity and its applications in different fields .
Comparison with Similar Compounds
Dimethylphosphineborane: Similar in structure but lacks the boranylidene group.
Dimethylchlorophosphine: A precursor in the synthesis of boranylidene(dimethyl)phosphanium.
Phosphonium-based Ionic Liquids: Share some chemical properties but differ in their ionic nature .
Uniqueness: this compound is unique due to its specific boron-phosphorus bonding, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical interactions .
Properties
CAS No. |
4268-35-3 |
---|---|
Molecular Formula |
C2H7BP+ |
Molecular Weight |
72.86 g/mol |
IUPAC Name |
boranylidene(dimethyl)phosphanium |
InChI |
InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1 |
InChI Key |
ITXHDXMQHJBYOQ-UHFFFAOYSA-N |
Canonical SMILES |
B=[P+](C)C |
Origin of Product |
United States |
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